1-benzyl-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide
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Overview
Description
This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of such compounds often involves the use of the Vilsmeier–Haack reagent . This reagent, a versatile tool in organic chemistry, is used to formylate various heterocyclic compounds of medicinal interest . These derivatives act as excellent precursors having different aryl ring functionalities and could be used for the synthesis of a variety of heterocyclic scaffolds .Molecular Structure Analysis
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Chemical Reactions Analysis
The intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .Physical and Chemical Properties Analysis
Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Functionalization Reactions
- Experimental and theoretical studies have explored the functionalization reactions of related chemical structures, highlighting the versatility of such compounds in synthetic chemistry. For example, the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamide derivatives through reactions with diamines demonstrates the reactivity of these compounds under specific conditions. The study also delved into the reaction mechanisms, providing insights into the theoretical underpinnings of these transformations (Yıldırım et al., 2005).
Metal-Free Synthesis Techniques
- Research into metal-free synthesis techniques for the construction of biologically important structures, such as 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides, showcases the potential for developing novel, efficient synthesis methods. This approach leverages oxidative N-N bond formation to achieve high reaction yields and short reaction times (Zheng et al., 2014).
Photocatalytic Degradation
- The kinetics and products of TiO2 photocatalytic degradation studies, including the degradation of pyridine, provide evidence for the environmental applications of photocatalysis in water treatment. The research identified intermediates and final products, elucidating the pathways for the degradation of organic pollutants (Maillard-Dupuy et al., 1994).
Microwave-Assisted Synthesis
- Investigations into microwave-assisted synthesis of new compounds reveal the advantages of this method in terms of reaction speed and product yield. The synthesis of tetrahydrobenzothiophene derivatives under microwave irradiation exemplifies the efficiency of microwave-assisted reactions in organic synthesis (Abdalha et al., 2011).
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group (-CF3) attached to a phenyl ring have been shown to exhibit improved drug potency towards certain enzymes, such as reverse transcriptase . Therefore, it’s possible that “1-benzyl-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide” might also target similar enzymes.
Mode of Action
The trifluoromethyl group could potentially enhance the compound’s interaction with its target enzyme by lowering the pKa of the cyclic carbamate, thereby facilitating a key hydrogen bonding interaction with the protein .
Pharmacokinetics
The presence of the trifluoromethyl group could potentially enhance its lipophilicity, which might improve its absorption and distribution within the body .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound. For example, the trifluoromethyl group’s electronegativity, size, electrostatic interactions, and lipophilicity are known to significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of compounds .
Future Directions
Properties
IUPAC Name |
1-benzyl-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O2/c21-20(22,23)15-8-10-16(11-9-15)24-18(26)17-7-4-12-25(19(17)27)13-14-5-2-1-3-6-14/h1-12H,13H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFFGQVUFINNFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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